3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine
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Overview
Description
3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the imidazo[1,2-B]pyridazine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine can be achieved through the reaction of imidazo[1,2-B]pyridazine with bromine, chlorine, and methylating agents. The reaction typically involves the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts like palladium or copper to facilitate the halogenation and methylation processes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxo derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxo or dehalogenated compounds .
Scientific Research Applications
3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-2-methylimidazo[1,2-B]pyridazine
- 8-Bromo-6-chloro-2-methylimidazo[1,2-B]pyridazine
Uniqueness
3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine is unique due to the presence of both bromine and chlorine atoms at specific positions on the imidazo[1,2-B]pyridazine core. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
2102412-09-7 |
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Molecular Formula |
C7H4BrCl2N3 |
Molecular Weight |
280.93 g/mol |
IUPAC Name |
3-bromo-6,8-dichloro-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4BrCl2N3/c1-3-6(8)13-7(11-3)4(9)2-5(10)12-13/h2H,1H3 |
InChI Key |
UXZPQQJUKMACRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)Cl)Br |
Origin of Product |
United States |
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